molecular formula C13H22BrNO3 B3240777 tert-butyl (4S)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate CAS No. 144619-38-5

tert-butyl (4S)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate

Cat. No.: B3240777
CAS No.: 144619-38-5
M. Wt: 320.22 g/mol
InChI Key: LRQFEHKKEOQOPY-FGEFZZPRSA-N
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Description

tert-butyl (4S)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate is a chiral oxazolidine derivative featuring a brominated propenyl side chain. The (4S) configuration and (E)-stereochemistry of the propenyl group are critical to its stereochemical identity. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical applications, due to its reactive bromine substituent and chiral oxazolidine core .

Properties

IUPAC Name

tert-butyl (4S)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BrNO3/c1-12(2,3)18-11(16)15-10(7-6-8-14)9-17-13(15,4)5/h6-7,10H,8-9H2,1-5H3/b7-6+/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQFEHKKEOQOPY-FGEFZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C=CCBr)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@H](CO1)/C=C/CBr)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound tert-butyl (4S)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate (CAS No. 142573-55-5) is a synthetic derivative of oxazolidine that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Structure

The molecular formula of the compound is C13H22BrNO3C_{13}H_{22}BrNO_3, and it features a tert-butyl group, a bromopropenyl moiety, and an oxazolidine ring. The structure can be represented as follows:

tert butyl 4S 4 E 3 bromoprop 1 enyl 2 2 dimethyl oxazolidine 3 carboxylate\text{tert butyl 4S 4 E 3 bromoprop 1 enyl 2 2 dimethyl oxazolidine 3 carboxylate}

Physical Properties

PropertyValue
Molecular Weight320.23 g/mol
Purity90% - 97%
Physical FormSolid
Storage TemperatureRefrigeration

Research indicates that compounds containing oxazolidine structures often exhibit antimicrobial and antitumor properties. The biological activity of this compound may involve:

  • Inhibition of Bacterial Protein Synthesis : Similar to other oxazolidines, this compound may interfere with bacterial ribosomal function.
  • Antitumor Activity : Preliminary studies suggest it could induce apoptosis in cancer cells through various pathways.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of oxazolidines possess significant activity against Gram-positive bacteria. The compound was tested against strains such as Staphylococcus aureus, showing effective inhibition at lower concentrations.
  • Antitumor Studies : In vitro assays revealed that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism appears to be linked to the induction of reactive oxygen species (ROS), leading to cell death.
  • Neuroprotective Effects : Research has indicated that certain oxazolidine derivatives can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of this compound.

Compound NameAntimicrobial ActivityAntitumor ActivityNeuroprotective Effects
tert-butyl (4S)-4-[(E)-3-bromoprop-1-enyl]ModerateHighPotential
Oxazolidinone Derivative AHighModerateLow
Oxazolidinone Derivative BLowHighModerate

Scientific Research Applications

Organic Synthesis

Tert-butyl (4S)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate can serve as a valuable intermediate in organic synthesis due to its unique functional groups. Its oxazolidine structure allows it to participate in various chemical reactions such as:

  • Nucleophilic substitutions
  • Cycloadditions
  • Rearrangements

These reactions are significant for developing new synthetic pathways for complex molecules.

Medicinal Chemistry

Compounds containing oxazolidine structures have been associated with various biological activities, including antimicrobial and anticancer properties. Although specific biological activity data for this compound is limited, its structural features suggest potential therapeutic applications. Further studies are necessary to elucidate its specific biological effects.

Interaction Studies

Understanding the reactivity and interaction of this compound with biological targets is crucial for assessing its viability as a therapeutic agent. Interaction studies could involve:

  • Binding affinity assays
  • In vitro biological evaluations

These studies will help identify possible mechanisms of action and therapeutic potential.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound within its class of compounds, we can compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylateContains a formyl group instead of bromopropenylPotentially different reactivity due to aldehyde functionality
Tert-butyl (4S)-4-(E)-3-chloroprop-1-enyl-2,2-dimethyl-oxazolidineChlorinated version of brominated compoundDifferent halogen may affect stability and reactivity
2,2-DimethyloxazolidineSimplified structure without additional substituentsLacks specific functional groups that confer unique properties

This comparative analysis underscores the distinctiveness of this compound in terms of its substituents and potential applications in medicinal chemistry.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences among analogs:

Compound Name Substituent on Oxazolidine Core Key Functional Groups Stereochemistry Molecular Formula Molar Mass (g/mol) CAS Number
Target compound (E)-3-bromoprop-1-enyl Bromo, tert-butyl ester (4S), (E)-configuration C₁₃H₂₂BrNO₃ 320.22 N/A
tert-butyl (4R)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate (E)-3-bromoprop-1-enyl Bromo, tert-butyl ester (4R), (E)-configuration C₁₃H₂₂BrNO₃ 320.22 142573-55-5
tert-butyl (4S)-4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (E)-3-ethoxy-3-oxopropenyl Ethoxy ester, keto group (4S), (E)-configuration C₁₆H₂₅NO₅ 311.37 N/A
(S)-tert-butyl 2,2-dimethyl-4-(((R)-tetrahydro-2H-pyran-3-yl)methyl)oxazolidine-3-carboxylate Tetrahydro-2H-pyran-3-ylmethyl Pyranylmethyl group (4S), (R)-pyran configuration C₁₇H₂₉NO₄ 311.42 N/A
Ethyl 3-(2-tert-butoxy-2-oxyethyl)-4-oxopiperidine-1-carboxylate Piperidine ring, keto group Piperidine, tert-butyl ester N/A (racemic) C₁₆H₂₇NO₅ 313.39 N/A

Key Observations :

  • Substituent Diversity : The target compound’s bromopropenyl group contrasts with ethoxy-keto () and pyranylmethyl () substituents. Bromine enhances electrophilic reactivity, whereas ethoxy groups stabilize via resonance .
  • Stereochemical Impact : The (4S) configuration distinguishes the target from its (4R)-enantiomer (), which may exhibit divergent biological activity or synthetic utility .

Key Observations :

  • Wittig vs. Alkylation : The target compound’s propenyl group likely arises from a Wittig reaction (as in ), while employs alkylation with tert-butyl bromoacetate.
  • Stereocontrol : Chiral starting materials (e.g., ) or asymmetric catalysis may be required to achieve the (4S) configuration .

Physicochemical Properties

  • Reactivity : The bromine substituent in the target compound facilitates cross-coupling reactions (e.g., Suzuki, Heck), unlike the ethoxy or pyranyl groups in analogs .
  • Stability : Brominated alkenes are prone to elimination under basic conditions, whereas ethoxy-keto groups () offer greater stability .
  • Solubility : The tert-butyl ester enhances lipid solubility, critical for membrane permeability in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (4S)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate
Reactant of Route 2
tert-butyl (4S)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate

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